3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
Description
3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a synthetic α,β-unsaturated carboxylic acid derivative featuring a pyrazole core substituted with biphenyl and phenyl groups. Its structure combines a conjugated acrylic acid moiety with a 1,3-diarylpyrazole scaffold, which is frequently explored for pharmacological applications due to its ability to act as a Michael acceptor . The compound is synthesized via Knoevenagel condensation, where pyrazole-4-carbaldehydes react with malonic acid under basic conditions to form the α,β-unsaturated system . This method yields high-purity (>97%) products, as confirmed by HRMS, NMR, and elemental analysis .
Properties
IUPAC Name |
3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-17H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAVQZPGXQKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361968 | |
| Record name | 2-Propenoic acid,3-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108446-76-0 | |
| Record name | 2-Propenoic acid,3-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reaction of an enol ether (III ) and an alkyl hydrazine (II ) at cryogenic temperatures (−41°C to −80°C). For the target molecule, the enol ether precursor would incorporate biphenyl and phenyl groups. Key steps include:
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Metered Addition of Enol Ether :
The enol ether (e.g., ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate) is slowly added to a cooled (−50°C to −60°C) solution of methylhydrazine in ethanol. This step ensures high regioselectivity, favoring the desired 1,3-disubstituted pyrazole isomer over the 1,5-isomer. -
Cyclization :
The reaction proceeds via nucleophilic attack of the hydrazine on the enol ether’s α,β-unsaturated carbonyl system, followed by cyclization to form the pyrazole ring. -
Optimization Parameters :
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Temperature : Maintaining temperatures below −40°C minimizes side reactions and improves isomer ratios (>6.5:1).
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Solvent : Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates.
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Molar Ratios : A slight excess of hydrazine (1.1–1.3 equiv) ensures complete conversion of the enol ether.
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Example Protocol (Adapted from Patent Data)
| Step | Parameters | Details |
|---|---|---|
| 1 | Enol Ether Preparation | Ethyl 2-ethoxymethylene-(biphenyl-4-yl)-3-oxopropanoate synthesized via Claisen condensation. |
| 2 | Hydrazine Addition | Methylhydrazine (1.2 equiv) dissolved in ethanol, cooled to −55°C. |
| 3 | Cyclocondensation | Enol ether added dropwise over 6 hours, stirred for 12 hours at −55°C. |
| 4 | Workup | Ethanol removed under vacuum; residue purified via recrystallization (hexane/EtOAc). |
Yield : 78–84% (based on analogous reactions in the patent).
Hydrolysis of Pyrazolecarboxylic Esters to Acrylic Acid Derivatives
The ester-to-acid conversion is critical for introducing the acrylic acid moiety. The patent describes a two-step hydrolysis process:
Alkaline Hydrolysis
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Saponification :
The pyrazolecarboxylic ester (e.g., ethyl 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate) is treated with aqueous potassium hydroxide (10% w/v) at 60°C for 3 hours. This cleaves the ester bond, forming the potassium salt of the carboxylic acid. -
Acidification :
The salt is acidified with hydrochloric acid (32% w/w) at 55°C, precipitating the free carboxylic acid. Cooling to 3°C maximizes crystallization efficiency.
Spectral Validation
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IR Spectroscopy : Strong absorption bands at 1699 cm⁻¹ (C=O stretch) and 3243 cm⁻¹ (O-H stretch) confirm the carboxylic acid group.
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¹H NMR : A singlet at δ 9.33 ppm (D₂O exchangeable) corresponds to the acidic proton, while aromatic protons appear as multiplets between δ 7.40–7.96 ppm.
Alternative Route: Oxazolone Intermediate Hydrolysis
A supplementary method, adapted from MDPI’s synthesis of a chlorinated analog , involves acid hydrolysis of an oxazolone precursor:
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Oxazolone Formation :
A Knoevenagel adduct (e.g., 4-((3-biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one) is synthesized from the corresponding pyrazolecarbaldehyde and hippuric acid. -
Hydrolysis :
The oxazolone is treated with formic acid (5:4:1 toluene/ethyl acetate/formic acid) at reflux, cleaving the oxazolone ring to yield the acrylic acid derivative.
Advantages :
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Avoids cryogenic conditions.
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Suitable for electron-deficient pyrazole systems.
Challenges :
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Lower regioselectivity compared to the enol ether route.
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Requires chromatographic purification (silica gel, toluene/ethyl acetate).
Critical Analysis of Methodologies
Comparative Efficiency
Key Considerations
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Temperature Control : The enol ether method’s reliance on subzero temperatures necessitates specialized equipment but ensures superior isomer purity.
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Functional Group Tolerance : Electron-withdrawing groups (e.g., biphenyl) stabilize the pyrazole ring during hydrolysis.
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Purification : Recrystallization (hexane/EtOAc) outperforms chromatography in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. Research published in PubMed suggests that it can induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. Specifically, the compound was shown to deplete antioxidant defenses in cancerous cells, which may enhance its efficacy as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. A study demonstrated that derivatives of this compound exhibited significant inhibition against various pathogenic fungi and bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the biphenyl moiety could enhance biological activity, making it a candidate for further pharmaceutical development .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid make it suitable for applications in OLED technology. Research has shown that compounds with similar structures can serve as efficient emitters in OLEDs due to their ability to facilitate charge transport and light emission . This application is particularly promising for developing energy-efficient lighting and display technologies.
Polymer Chemistry
In polymer science, the compound can be utilized as a monomer for synthesizing functionalized polymers. Its acrylic acid component allows for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical strength .
Agricultural Chemistry Applications
Pesticidal Activity
The compound's derivatives have been explored for their pesticidal properties. Research indicates that certain modifications can lead to enhanced insecticidal activity against agricultural pests. The mechanism involves disrupting the physiological processes of insects, making it a potential candidate for developing environmentally friendly pesticides .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| PubMed Study on Anticancer Activity | Induces ROS generation leading to cancer cell apoptosis | Anticancer drug development |
| Antimicrobial Study | Significant inhibition against fungi and bacteria | Pharmaceutical applications |
| OLED Research | Efficient light emission properties | Organic electronics |
| Polymer Study | Enhances thermal stability in copolymers | Advanced materials |
Mechanism of Action
The mechanism of action of 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Key Observations :
- The target compound’s α,β-unsaturated system enables glutathione depletion, a mechanism absent in non-conjugated analogues like acetic acid derivatives .
- While the biphenyl-pyrazole-acrylic acid structure shows potent ROS induction, natural analogues like caffeic acid exhibit stronger antioxidant activity due to phenolic hydroxyl groups .
Pharmacological and Industrial Relevance
- Anticancer Applications : The target compound’s ROS-generating capability positions it as a candidate for pancreatic cancer therapy, with structural optimization ongoing to improve selectivity .
- Material Science: Biphenyl-pyrazole derivatives exhibit crystallographic stability (e.g., dioxane monosolvate in ), making them viable for co-crystal engineering .
- Regulatory Status : Unlike the benzoic acid derivative in (designated for medicinal use by the EU), the target compound remains in preclinical research .
Biological Activity
3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on cancer cells, antioxidant capabilities, and possible mechanisms of action.
- Molecular Formula : C22H18N2O2
- Molecular Weight : 358.39 g/mol
- CAS Number : 108446-64-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl and pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 3.2 | |
| Compound B | DU145 (Prostate) | 6.8 | |
| Compound C | A549 (Lung) | 8.4 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G1/S phase.
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated through various assays, such as the DPPH and TBARS assays. The results indicate that these compounds can significantly reduce lipid peroxidation, thus demonstrating their potential as antioxidants:
These findings suggest that the presence of specific substituents on the pyrazole ring enhances antioxidant activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tyrosinase : Compounds with similar structures have been reported to inhibit tyrosinase activity, which is crucial in melanogenesis and can be targeted for skin-related disorders .
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest, preventing cancer cells from proliferating .
Case Studies
A notable study involved the evaluation of a series of biphenyl derivatives for their anticancer effects on human cancer cell lines. The results showed that modifications in the biphenyl structure significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.
Example Case Study:
In a controlled experiment, a derivative similar to our compound was tested against MCF-7 cells and demonstrated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment .
Q & A
Q. What are the recommended synthetic protocols for preparing 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid?
The compound is typically synthesized via a multi-step process involving cyclization and condensation reactions. For example, a related pyrazole-acrylic acid derivative was prepared by refluxing a chalcone precursor (e.g., (E)-1-(biphenyl-4-yl)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one) with phenylhydrazine in glacial acetic acid for 4 hours. The product is purified via recrystallization from methanol or 1,4-dioxane . For acrylate derivatives, reactions may involve isochromene-1,3-dione intermediates in ethanol with amines like benzylamine under reflux, followed by cold-water precipitation and recrystallization .
Q. How should researchers address safety concerns during handling and synthesis?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Recommended precautions include:
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : To confirm molecular geometry and intermolecular interactions, as demonstrated for structurally similar pyrazolines .
- 1H/13C NMR : To verify substituent positions and purity. For example, diastereomeric protons in pyrazoline derivatives show distinct splitting patterns .
- HPLC-MS : For assessing purity and detecting byproducts, especially in multi-step syntheses .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
Substitutions on the biphenyl or pyrazole moieties influence pharmacological properties. For instance:
- Fluorine or methoxy groups at specific positions (e.g., 4-methoxyphenyl) can improve binding to target proteins, as seen in analogous pyrazole-carboxylic acid derivatives .
- Hydrazone derivatives of related pyrazole-benzoic acids exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting potential for anti-infective applications .
Q. What strategies resolve contradictory data in reaction yields across different synthetic routes?
Variability in yields often stems from:
- Reaction time and temperature : Prolonged reflux (e.g., 25–30 hours in xylene) may improve cyclization efficiency but risks decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while non-polar solvents (e.g., xylene) favor cyclization .
- Catalyst optimization : For enantioselective synthesis, chiral catalysts like quaternary ammonium-carbene hybrids improve stereochemical control and yield .
Q. How does computational modeling support the design of derivatives targeting specific enzymes?
Molecular docking and MD simulations can predict interactions with enzymes like carbapenemases or cyclooxygenase-2 (COX-2). For example:
- Crystal structures of (S)-4a bound to KPC-2 carbapenemase revealed hydrogen bonding with Ser70, guiding the design of boronic acid derivatives as β-lactamase inhibitors .
- DFT calculations on pyrazole-acrylic acid derivatives can optimize electronic properties (e.g., dipole moments) for enhanced solubility and bioavailability .
Methodological Guidance
Q. What experimental controls are essential in evaluating the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures and hygroscopicity, critical for formulation studies .
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Standardized purification : Use size-exclusion chromatography (SEC) or preparative HPLC to isolate ≥95% pure batches .
- DMSO stock solutions : Prepare aliquots at 10 mM in anhydrous DMSO to prevent hydrolysis and freeze-thaw degradation .
Tables
Table 1. Key Physicochemical Properties and Hazards
| Property | Value/Classification | Reference |
|---|---|---|
| Acute Oral Toxicity (LD50) | Category 4 (H302) | |
| Skin Irritation | Category 2 (H315) | |
| Respiratory Sensitization | Category 3 (H335) | |
| Recommended Storage | Dry, sealed container |
Table 2. Synthetic Optimization Parameters
| Parameter | Impact on Yield/Selectivity | Reference |
|---|---|---|
| Reflux Time (acetic acid) | ≥4 hours for complete cyclization | |
| Solvent (xylene vs. DMF) | Xylene favors cyclization | |
| Catalyst (chiral) | Enantiomeric excess ≥90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
